2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide typically involves the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under specific temperature conditions . This reaction yields the desired oxadiazole compound, which can be further purified and characterized using techniques such as X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazole compounds .
Scientific Research Applications
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Material Science: Its photoluminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with target molecules, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: This compound features a similar oxadiazole ring but differs in the position of the nitrogen atoms, leading to different chemical properties and applications.
3-nitro-5-amino-1,2,4-oxadiazole:
Uniqueness
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(prop-2-en-1-yl)acetamide stands out due to its specific substitution pattern and the presence of both phenyl and oxadiazole rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H17N3O3/c1-2-12-20-17(23)13-24-16-11-7-6-10-15(16)18-21-19(25-22-18)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) |
InChI Key |
ZLFYOJJRFYNZNX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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